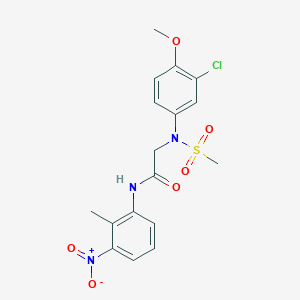
N-(3-acetylphenyl)-N'-(pentafluorophenyl)urea
Overview
Description
N-(3-acetylphenyl)-N'-(pentafluorophenyl)urea, also known as APF, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. APF is a urea derivative, which is widely used in biochemical research as a fluorescent probe for detecting protein conformational changes.
Scientific Research Applications
N-(3-acetylphenyl)-N'-(pentafluorophenyl)urea has been widely used in biochemical research as a fluorescent probe for detecting protein conformational changes. It has been used to study the folding and unfolding of proteins, protein-protein interactions, and protein-ligand interactions. N-(3-acetylphenyl)-N'-(pentafluorophenyl)urea is also used in the study of enzyme kinetics and in the development of biosensors.
Mechanism of Action
N-(3-acetylphenyl)-N'-(pentafluorophenyl)urea is a fluorescent probe that binds to proteins and undergoes a conformational change upon binding. The binding of N-(3-acetylphenyl)-N'-(pentafluorophenyl)urea to a protein causes a shift in the fluorescence spectrum, which can be used to monitor protein conformational changes. The mechanism of action of N-(3-acetylphenyl)-N'-(pentafluorophenyl)urea is based on the principle of fluorescence resonance energy transfer (FRET), which occurs when the fluorescent probe is in close proximity to the protein.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(pentafluorophenyl)urea has been shown to be non-toxic to cells and has no significant impact on cell viability. It has been used in a variety of cell-based assays to study protein conformational changes and protein-ligand interactions. N-(3-acetylphenyl)-N'-(pentafluorophenyl)urea has also been used in animal studies to study the pharmacokinetics of drugs and to monitor protein conformational changes in vivo.
Advantages and Limitations for Lab Experiments
N-(3-acetylphenyl)-N'-(pentafluorophenyl)urea has several advantages for lab experiments, including its high yield of synthesis, high sensitivity, and non-toxicity to cells. However, N-(3-acetylphenyl)-N'-(pentafluorophenyl)urea has some limitations, including its limited solubility in water and the need for specialized equipment to detect fluorescence.
Future Directions
There are several future directions for the use of N-(3-acetylphenyl)-N'-(pentafluorophenyl)urea in scientific research. One potential application is in the development of biosensors for the detection of protein conformational changes in real-time. Another potential application is in the study of protein aggregation, which is implicated in several neurodegenerative diseases. Additionally, N-(3-acetylphenyl)-N'-(pentafluorophenyl)urea could be used in the development of new drugs that target protein conformational changes.
properties
IUPAC Name |
1-(3-acetylphenyl)-3-(2,3,4,5,6-pentafluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F5N2O2/c1-6(23)7-3-2-4-8(5-7)21-15(24)22-14-12(19)10(17)9(16)11(18)13(14)20/h2-5H,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRUYBBLRKLAAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F5N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(pentafluorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B4650946.png)
![N-cyclopentyl-N'-[3-(methylthio)phenyl]urea](/img/structure/B4650953.png)


![methyl 4-[({[1-(4-propylphenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4650966.png)
![methyl N-{[isopropoxy(methyl)phosphoryl]methyl}-N-methylglycinate](/img/structure/B4650977.png)
![4-{5-methyl-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4650980.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-ethyl-3-isoxazolecarboxamide](/img/structure/B4650987.png)

![2-(2-fluorophenyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4650996.png)
![methyl (3-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B4651013.png)

![5-(5-ethyl-2-thienyl)-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4651029.png)
![N-{1-methyl-2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4651037.png)